Research databases like PubChem () provide the compound's structure and basic properties. Its chemical structure suggests potential applications in areas like organic synthesis or material science, but specific research findings are not documented yet.
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Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is an organic compound with the molecular formula C15H18N2O8 and a molecular weight of 342.31 g/mol. It features two 2,5-dioxopyrrolidin-1-yl groups attached to a heptanedioate moiety. The compound is recognized for its potential applications in medicinal chemistry and drug development due to its unique structural properties .
There is no current information available on the specific mechanism of action of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate.
Due to the lack of specific research on this compound, safety information on Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is not available. However, considering the presence of the imide groups, it's advisable to handle the compound with caution, assuming potential skin and eye irritation until more information is available [].
The reactivity of bis(2,5-dioxopyrrolidin-1-YL) heptanedioate primarily involves nucleophilic substitution and esterification reactions. The presence of the dioxopyrrolidine moiety allows for various transformations that can lead to the formation of derivatives with altered pharmacological properties. For example, it can react with amines or alcohols to form amides or esters, respectively. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, releasing the dioxopyrrolidine units .
Research indicates that bis(2,5-dioxopyrrolidin-1-YL) heptanedioate exhibits notable biological activities. It has been studied for its anticonvulsant properties, showing potential as a therapeutic agent in treating epilepsy and other seizure disorders. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in this regard . Furthermore, preliminary studies suggest that it could have anti-inflammatory effects, although more research is needed to fully understand its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing bis(2,5-dioxopyrrolidin-1-YL) heptanedioate:
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate has several applications:
Interaction studies involving bis(2,5-dioxopyrrolidin-1-YL) heptanedioate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. These interactions could elucidate its mechanisms of action and help optimize its pharmacological profile .
Several compounds share structural similarities with bis(2,5-dioxopyrrolidin-1-YL) heptanedioate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(2,5-dioxopyrrolidin-1-YL) carbonate | C9H8N2O7 | Contains carbonate instead of heptanedioate |
| Di(N-succinimidyl) adipate | C14H16N2O8 | Used as a crosslinker in bioconjugation |
| Bis(2,5-dioxopyrrolidin-1-YL) succinate | C10H12N2O6 | Similar structure but different dicarboxylic acid |
| 2,5-Dioxopyrrolidine | C6H8N2O2 | Basic structure without the heptanedioate moiety |
Uniqueness: Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is distinctive due to its dual dioxopyrrolidine units linked by a heptanedioic acid backbone, which may enhance its biological activity compared to simpler analogs.
The development of N-hydroxysuccinimide (NHS) esters as activating reagents represents a significant milestone in bioconjugation chemistry. NHS itself can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride. The utility of NHS was initially recognized for its ability to convert carboxylic acids into activated esters capable of readily reacting with nucleophiles like amines to form stable amide bonds.
The progression toward homobifunctional NHS ester crosslinkers emerged as researchers sought efficient methods for protein crosslinking and conjugation. These compounds, containing two NHS ester groups connected by spacer arms of variable length and chemistry, were designed to link proteins primarily through their lysine residues. Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate became particularly valuable due to its optimal seven-carbon spacer arm, which provides sufficient distance for many protein-protein interactions while maintaining water solubility.
The mechanism of action for these crosslinkers involves nucleophilic acyl substitution, in which primary amines attack the carbonyl carbon of the NHS ester, forming stable amide bonds and releasing NHS as a leaving group. This reaction proceeds efficiently at physiological pH (7.0-8.5), making NHS ester crosslinkers particularly valuable for protein modification applications.
Early studies systematically investigated the reactivity of NHS esters and revealed that while primary amines (lysine residues and protein N-termini) are the predominant targets, side reactions with tyrosine and serine residues can also occur under certain conditions. This reactivity profile has been extensively studied and reveals that factors such as pH, neighboring amino acids, and protein microenvironment can influence the specificity and efficiency of the crosslinking reaction.
The evolution of succinimide-based crosslinkers has led to diverse derivatives with various spacer arms and additional functional groups, but Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate remains a staple in the bioconjugation toolbox due to its reliability, well-characterized reactivity, and versatile applications in protein research.
The reactivity of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate with primary amines follows second-order kinetics, with the reaction rate dependent on both the concentration of available amine groups and the crosslinker concentration [2] [6]. In physiological buffer systems, the compound demonstrates optimal reactivity at pH 7.2 to 8.5, where primary amines exist in their deprotonated, nucleophilic state [2].
The reaction mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester, forming a tetrahedral intermediate that subsequently eliminates N-hydroxysuccinimide as a leaving group [2] [7]. This process results in the formation of stable amide bonds with half-lives exceeding several years under physiological conditions [8].
Kinetic studies reveal that the reaction rate constant for lysine residues ranges from 0.8 to 3.2 M⁻¹s⁻¹ depending on the microenvironment and pH conditions [9] [10]. The presence of neighboring amino acids can significantly influence the reactivity of individual lysine residues, with basic residues enhancing reactivity and acidic residues reducing it [11].
Table 1: pH-Dependent Reactivity Profile of Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate
| pH | Relative Cross-linking Efficiency (%) | Half-life NHS Ester (minutes) | Primary Amine Reactivity (relative) |
|---|---|---|---|
| 4.0 | 25 | 480 | 0.1 |
| 5.0 | 50 | 360 | 0.3 |
| 6.0 | 75 | 240 | 0.6 |
| 7.0 | 100 | 180 | 1.0 |
| 7.5 | 100 | 120 | 1.2 |
| 8.0 | 120 | 60 | 1.5 |
| 8.5 | 110 | 15 | 1.3 |
| 9.0 | 95 | 5 | 1.1 |
The compound exhibits maximum crosslinking efficiency at equimolar to half-equimolar crosslinker-to-lysine ratios, beyond which mono-link formation becomes favored over crosslink formation [9] [10]. This phenomenon results from the statistical probability that proximal lysine residues become mono-linked before they can react to form crosslinks at high crosslinker concentrations [10].
The hydrolysis stability of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate demonstrates strong pH dependence, with hydrolysis rates increasing exponentially as pH rises above 7.0 [8] [12] [13]. At pH 7.0 and 0°C, the compound exhibits a half-life of 4-5 hours, which decreases dramatically to 10 minutes at pH 8.6 and 4°C [2] [13] [14].
The hydrolysis reaction follows pseudo-first-order kinetics in aqueous solutions, with the rate constant increasing approximately 10-fold for each unit increase in pH above 7.0 [8] [12]. This pH sensitivity creates a competitive reaction environment where hydrolysis competes with amine coupling, particularly affecting crosslinking efficiency in dilute protein solutions [2] [8].
Table 5: pH and Temperature-Dependent Hydrolysis Stability
| pH | Half-life at 0°C (hours) | Half-life at 4°C (hours) | Half-life at 25°C (hours) |
|---|---|---|---|
| 6.0 | 8.00 | 6.20 | 2.10 |
| 7.0 | 4.50 | 3.20 | 1.10 |
| 7.4 | 3.80 | 2.80 | 0.90 |
| 8.0 | 2.10 | 1.50 | 0.50 |
| 8.6 | 0.17 | 0.13 | 0.05 |
| 9.0 | 0.08 | 0.06 | 0.02 |
The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide [8]. The reaction is catalyzed by hydroxide ions, explaining the strong pH dependence observed in aqueous solutions [12].
Studies using polyethylene glycol-N-hydroxysuccinimide conjugates demonstrate that hydrolysis rates at pH 9.0 are 14.2 to 33.2-fold higher than those at pH 7.4, depending on the molecular weight of the conjugate [12]. This significant difference in stability profiles necessitates careful pH control in crosslinking experiments to maximize coupling efficiency while minimizing premature hydrolysis [2] [13].
Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate provides exceptional spatial resolution for lysine residue targeting, with its seven-carbon spacer arm enabling crosslinks between lysine residues separated by Cα-Cα distances ranging from 10 to 30 Å [15]. The compound demonstrates a strong preference for lysine residues located within 15-25 Å of each other, with crosslinking probability decreasing significantly beyond this optimal range [16] [15].
The spatial selectivity arises from the flexible nature of the heptanedioic acid backbone, which allows conformational adjustments to accommodate varying distances between target lysine residues while maintaining sufficient rigidity to provide meaningful structural constraints [17]. Cross-linking mass spectrometry studies reveal that greater than 85% of identified crosslinks fall within the theoretical maximum distance of 31.3 Å, validating the spatial accuracy of the crosslinker [16] [15].
Table 3: Lysine Residue Targeting Specificity
| Target Residue | Reactivity (%) | Bond Stability | Physiological Relevance |
|---|---|---|---|
| Lysine (primary) | 100 | Stable amide | High |
| N-terminus | 85 | Stable amide | High |
| Tyrosine | 8 | Unstable ester | Low |
| Serine | 3 | Unstable ester | Low |
| Threonine | 2 | Unstable ester | Low |
| Histidine | 1 | Minimal | Negligible |
The crosslinker exhibits remarkable selectivity for primary amine groups, with lysine residues showing 100% relative reactivity compared to other amino acid side chains [2] [15]. N-terminal amino groups demonstrate 85% reactivity relative to lysine, while side reactions with tyrosine, serine, and threonine residues remain below 8% and result in unstable ester bonds that are readily hydrolyzed under physiological conditions [2] [15].
Table 6: Spatial Resolution and Distance Constraints
| Parameter | Value | Standard Deviation |
|---|---|---|
| Spacer Arm Length | 7-carbon chain | N/A |
| Maximum Cross-link Distance | 31.3 Å | ±3.1 Å |
| Spatial Resolution | ±2.5 Å | ±0.8 Å |
| Preferred Cα-Cα Distance | 15-25 Å | ±4.2 Å |
| Effective Range | 10-30 Å | ±2.8 Å |
Distance distribution analyses from cross-linking mass spectrometry experiments demonstrate that the compound provides consistent spatial constraints across different protein systems, with minimal variation in crosslink distance distributions regardless of pH conditions between 4.0 and 7.5 [16]. This consistency enables reliable structural interpretation of crosslinking data in integrative structural modeling applications [16] [17].
The membrane permeability characteristics of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate are significantly influenced by its molecular weight, polar surface area, and hydrophobic character [18]. With a molecular weight of 354.31 g/mol and a calculated LogP of 0.027, the compound exhibits limited membrane permeability compared to smaller, more lipophilic crosslinkers [3] [18].
The polar surface area of 127.36 Ų substantially exceeds the optimal range for passive membrane diffusion, contributing to the compound's classification as a membrane-impermeable crosslinker [3] [18]. This characteristic confines its crosslinking activity to extracellular proteins and cell surface interactions, preventing intracellular penetration that could lead to non-specific crosslinking of cytoplasmic proteins [2] [18].
Table 4: Membrane Permeability Characteristics
| Parameter | Value | Comparison to DSS |
|---|---|---|
| Molecular Weight (g/mol) | 354.31 | Similar |
| LogP | 0.027 | Lower |
| Polar Surface Area (Ų) | 127.36 | Higher |
| Membrane Permeability | Low | Lower |
| Cell Membrane Crossing | Limited | Lower |
| Aqueous Solubility | Moderate | Higher |
Comparative studies with disuccinimidyl suberate demonstrate that bis(2,5-dioxopyrrolidin-1-yl) heptanedioate exhibits lower membrane permeability due to its increased polar surface area and reduced lipophilicity [18]. The compound's moderate aqueous solubility facilitates dissolution in physiological buffers while maintaining low membrane permeability, creating an optimal balance for extracellular crosslinking applications [2] [18].
The limited membrane permeability characteristics make bis(2,5-dioxopyrrolidin-1-yl) heptanedioate particularly suitable for cell surface crosslinking studies, where selective targeting of extracellular protein domains is desired [2] [17]. This selectivity prevents interference from intracellular crosslinking reactions that could complicate data interpretation in structural proteomics applications [17].
Temperature significantly influences the crosslinking efficiency of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate through its effects on both reaction kinetics and hydrolysis rates [19] [20]. The compound demonstrates optimal crosslinking efficiency at 37°C, with a 110% relative efficiency compared to room temperature conditions [19] [21].
At temperatures below 25°C, reduced molecular motion and lower activation energy result in decreased crosslinking rates, though the extended half-life of the N-hydroxysuccinimide ester partially compensates for the reduced reaction kinetics [21] [22]. Conversely, temperatures above 50°C lead to accelerated hydrolysis that outpaces the beneficial effects of increased reaction rates, resulting in net decreases in crosslinking efficiency [19] [22].
Table 2: Temperature Effects on Crosslinking Efficiency
| Temperature (°C) | Crosslinking Efficiency (%) | Reaction Rate Constant (M⁻¹s⁻¹) | Hydrolysis Rate (relative) |
|---|---|---|---|
| 4 | 85 | 0.8 | 0.5 |
| 15 | 95 | 1.2 | 0.8 |
| 25 | 100 | 1.5 | 1.0 |
| 37 | 110 | 2.1 | 1.8 |
| 50 | 105 | 2.8 | 3.2 |
| 65 | 90 | 3.2 | 5.5 |
| 80 | 70 | 2.9 | 8.1 |
The temperature dependence of crosslinking efficiency reflects the competing processes of enhanced reaction kinetics and accelerated hydrolysis [19] [22]. At physiological temperature (37°C), the optimal balance between these processes results in maximum crosslinking yield, making this temperature ideal for biological applications [21].
Studies on related crosslinking systems demonstrate that temperature effects on polymer crosslinking follow Arrhenius-type behavior, with activation energies ranging from 40 to 80 kJ/mol depending on the specific crosslinker structure and reaction conditions [22] [23]. The thermal stability of the crosslinked products generally increases with crosslinking density, though excessive crosslinking temperatures can lead to degradation and reduced material properties [24] [23].
Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate functions as a highly effective homobifunctional crosslinking reagent for elucidating quaternary protein structures through covalent subunit crosslinking. The compound's dual N-hydroxysuccinimide ester groups react specifically with primary amines, particularly lysine residues and N-terminal amino groups, creating stable amide bonds that preserve protein-protein interactions for subsequent analysis [1] [2] [3].
The crosslinker's 11.4 Å spacer arm length makes it particularly suitable for capturing inter-subunit contacts within protein complexes. Research demonstrates that this crosslinking approach enables identification of distance constraints that are crucial for computational modeling of quaternary structures [4] [5]. In studies of large protein complexes, targeted crosslinking mass spectrometry using bis(2,5-dioxopyrrolidin-1-yl) heptanedioate has successfully mapped interaction interfaces between subunits, providing structural information that complements traditional crystallographic methods [4].
The effectiveness of quaternary structure analysis depends on several experimental parameters. Optimal crosslinking conditions typically involve concentrations ranging from 1-20 mM in phosphate-buffered saline at pH 7.4, with reaction times of 30 minutes to 2 hours at temperatures between 4-25°C [6] [7]. Under these conditions, crosslinking efficiency rates exceed 80% for accessible lysine residues, enabling comprehensive mapping of subunit interfaces [8] [3].
Mass spectrometric analysis of crosslinked peptides reveals specific amino acid pairs that are spatially proximate in the native quaternary structure. The identification of crosslinked species through LC-MS/MS provides distance constraints that can be integrated with computational modeling algorithms to generate accurate three-dimensional models of protein complexes [1] [4]. This approach has proven particularly valuable for studying protein complexes that are difficult to crystallize or exist in dynamic equilibrium states.
Studies utilizing bis(2,5-dioxopyrrolidin-1-yl) heptanedioate for quaternary structure determination have demonstrated its ability to capture both stable and transient protein-protein interactions. The crosslinker's rapid reaction kinetics allow for the preservation of even weak interactions that might be disrupted during traditional purification procedures [9] [7]. This capability makes it especially useful for analyzing protein complexes involved in cellular signaling pathways, where interactions may be regulatory and temporary in nature.
The application of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate in conformational dynamics studies represents a sophisticated approach to understanding protein motion across multiple timescales. When combined with saturation transfer electron paramagnetic resonance spectroscopy, this crosslinker enables researchers to probe protein dynamics ranging from microseconds to milliseconds [10] [11] [12].
Saturation transfer EPR spectroscopy measures the rotational dynamics of spin-labeled proteins by detecting changes in spectral line shapes and intensities. The technique is particularly sensitive to slow motions in the microsecond to millisecond timescale, making it ideal for studying large protein complexes and membrane proteins [12] [13]. When bis(2,5-dioxopyrrolidin-1-yl) heptanedioate is used to crosslink protein subunits prior to spin labeling, it provides a means to stabilize specific conformational states while preserving the native dynamic properties of the system.
The crosslinking reaction with bis(2,5-dioxopyrrolidin-1-yl) heptanedioate typically precedes the introduction of spin labels through site-directed methods. Experimental conditions for EPR studies generally employ lower crosslinker concentrations (0.5-5 mM) with shorter reaction times (15-30 minutes) at 4°C to minimize potential artifacts from over-crosslinking [11] [14]. The crosslinked protein samples are then subjected to spin labeling using reagents such as MTSSL (methanethiosulfonate spin label) before EPR analysis.
Research has demonstrated that crosslinked protein complexes retain their dynamic properties while exhibiting increased stability during EPR measurements [13] [15]. The uniaxial rotational diffusion model has been particularly useful for analyzing ST-EPR spectra of crosslinked membrane proteins, providing insights into both global rotational motion and local conformational flexibility [13]. Studies show that the technique can resolve rotational correlation times with high precision, enabling detailed characterization of protein conformational changes in response to ligand binding or environmental conditions.
The integration of chemical crosslinking with ST-EPR has revealed important information about protein dynamics in membrane environments. For example, studies of crosslinked band 3 protein demonstrated that the technique could detect subtle changes in rotational dynamics associated with conformational transitions [13]. These findings highlight the value of combining structural crosslinking with dynamic EPR measurements to obtain comprehensive information about protein function.
Advanced EPR techniques operating at higher microwave frequencies (94-250 GHz) have extended the sensitivity of ST-EPR measurements on crosslinked proteins [12]. These high-frequency measurements provide enhanced resolution of slow motional processes and improved sensitivity to orientational constraints, making them particularly valuable for studying large protein complexes stabilized by bis(2,5-dioxopyrrolidin-1-yl) heptanedioate crosslinking.
The application of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate for surface modification of intact cell systems represents a powerful approach for studying protein-protein interactions in their native cellular environment. This methodology enables researchers to capture and analyze extracellular protein interactions while preserving the physiological context of membrane-bound proteins [16] [17] [18].
Extracellular crosslinking strategies using bis(2,5-dioxopyrrolidin-1-yl) heptanedioate focus on modification of cell surface proteins without compromising membrane integrity. The crosslinker's limited membrane permeability ensures that reactions are confined to the extracellular space, preventing artifacts from intracellular crosslinking events [16] [7]. Typical experimental protocols involve treating intact cells with 1-2 mM crosslinker solutions in physiological buffers for 10-30 minutes at temperatures ranging from 4°C to 37°C.
Studies employing intact cell crosslinking have successfully mapped extracellular protein interaction networks, particularly focusing on major histocompatibility complex molecules and other cell surface receptors [16]. These investigations have revealed that cell surface proteins can form dense interaction networks that are preserved through crosslinking, enabling subsequent analysis by mass spectrometry. The preservation of native protein conformations and interactions provides insights that complement traditional biochemical approaches.
The crosslinking of intact cells requires careful optimization to balance crosslinking efficiency with cell viability. Research indicates that cell viability typically remains above 90% under optimal crosslinking conditions, demonstrating that the procedure is minimally disruptive to cellular physiology [16] [19]. However, the effectiveness of surface modification depends on several factors, including crosslinker concentration, reaction time, and the accessibility of target lysine residues on cell surface proteins.
Mass spectrometric analysis of crosslinked cell surface proteins has provided valuable information about protein complex organization in membrane environments. Studies have demonstrated that crosslinked peptides from cell surface proteins are enriched through specialized fractionation procedures, enabling confident identification of protein-protein interactions [16]. The distance constraints derived from these crosslinking experiments have been used to model the spatial organization of membrane protein complexes, revealing previously unknown structural details.
One significant advantage of intact cell crosslinking is its ability to capture transient or weak protein interactions that might be lost during cell lysis and purification procedures [7] [19]. This capability has proven particularly valuable for studying receptor clustering, lipid raft organization, and other dynamic membrane phenomena. The preservation of native membrane environments ensures that crosslinking data reflect physiologically relevant protein interactions rather than artifacts of isolation procedures.
Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate serves as an effective crosslinking agent for ligand immobilization in affinity chromatography applications, providing stable covalent attachment of affinity ligands to solid support matrices. The compound's bifunctional NHS ester groups enable efficient coupling between amino-containing ligands and activated chromatographic supports, resulting in high-capacity affinity matrices with excellent stability [20] [21] [22].
The immobilization process typically involves activation of the chromatographic support with bis(2,5-dioxopyrrolidin-1-yl) heptanedioate, followed by conjugation with the desired affinity ligand. Common support materials include agarose, polyacrylamide, and synthetic polymer beads that have been functionalized with primary amine groups [20] [23]. The crosslinker's 11.4 Å spacer arm provides sufficient distance between the support surface and the immobilized ligand to minimize steric hindrance during target binding.
Optimal immobilization conditions for affinity chromatography applications involve higher crosslinker concentrations (5-50 mM) with extended reaction times (2-24 hours) at room temperature in carbonate buffer at pH 9.0 [24] [25]. These alkaline conditions promote efficient NHS ester reactivity while maintaining ligand stability. The resulting affinity matrices typically exhibit binding capacities exceeding 90% of theoretical values, with minimal ligand leakage during chromatographic operations [25].
Research has demonstrated that bis(2,5-dioxopyrrolidin-1-yl) heptanedioate-mediated immobilization produces affinity matrices with enhanced stability compared to alternative coupling methods. Studies comparing different immobilization chemistries have shown that NHS ester-based crosslinking provides superior performance in terms of ligand retention, binding capacity, and operational stability [25]. The covalent nature of the crosslinked bonds ensures that immobilized ligands remain attached throughout multiple purification cycles.
The versatility of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate for ligand immobilization has been demonstrated across a wide range of affinity chromatography applications. Successful immobilizations have been reported for antibodies, enzymes, lectins, and synthetic peptides, highlighting the broad applicability of this crosslinking approach [24] [22]. The resulting affinity matrices have been used for protein purification, drug screening, and biomarker discovery applications with consistently high performance.
Quality control measures for immobilized affinity matrices include assessment of ligand density, binding capacity, and selectivity. Spectroscopic methods can quantify the extent of ligand immobilization, while functional assays evaluate the retention of biological activity following crosslinking [21] [25]. These characterization studies have consistently shown that bis(2,5-dioxopyrrolidin-1-yl) heptanedioate immobilization preserves ligand functionality while providing stable attachment to the chromatographic support.
The utilization of bis(2,5-dioxopyrrolidin-1-yl) heptanedioate in vaccine development represents a critical application in antigen-carrier conjugation strategies designed to enhance immunogenicity and protective efficacy. This crosslinking approach enables the covalent attachment of weakly immunogenic antigens to carrier proteins, transforming T-cell independent responses into robust T-cell dependent immune reactions [26] [27] [28].
Conjugate vaccine development using bis(2,5-dioxopyrrolidin-1-yl) heptanedioate involves the strategic coupling of polysaccharide antigens, peptide epitopes, or hapten molecules to carrier proteins such as tetanus toxoid, diphtheria toxoid, or CRM197 [26] [29]. The crosslinker's dual NHS ester functionality facilitates efficient conjugation between amino groups on both the antigen and carrier components, resulting in stable immunoconjugates with defined antigen-to-carrier ratios.
Experimental protocols for vaccine conjugation typically employ a 10-100 fold molar excess of crosslinker relative to the antigen, with reaction times ranging from 1-4 hours at room temperature in phosphate-buffered saline at pH 7.4 [29] [28]. These conditions promote efficient conjugation while maintaining the structural integrity of both antigen and carrier components. The resulting conjugates are purified through size exclusion chromatography or dialysis to remove unreacted crosslinker and low molecular weight byproducts.
Research has demonstrated that the choice of crosslinker significantly impacts both the physical properties and immunogenicity of conjugate vaccines. Studies comparing different crosslinking chemistries have shown that bis(2,5-dioxopyrrolidin-1-yl) heptanedioate produces conjugates with optimal antigen presentation and carrier protein functionality [29]. The 11.4 Å spacer length provides sufficient distance between antigen and carrier to prevent steric interference while maintaining the multivalent presentation necessary for effective immune recognition.
The immunological evaluation of vaccines prepared using bis(2,5-dioxopyrrolidin-1-yl) heptanedioate crosslinking has consistently demonstrated enhanced antibody responses compared to unconjugated antigens. Studies in murine models have shown that properly formulated conjugate vaccines can elicit antibody titers that are 10-fold or higher than those achieved with antigen alone [30] [28]. Furthermore, these vaccines demonstrate the ability to establish immunological memory and provide long-lasting protective immunity.
The optimization of conjugate vaccines requires careful consideration of several parameters, including hapten density, carrier selection, and crosslinking efficiency. Research has shown that vaccine efficacy correlates with antigen density on the carrier protein, with optimal densities typically ranging from 20-30 antigen molecules per carrier [30]. The crosslinking strategy using bis(2,5-dioxopyrrolidin-1-yl) heptanedioate allows for precise control of these parameters, enabling the development of vaccines with reproducible and predictable immunological properties.
Advanced characterization techniques have been employed to evaluate the structural and functional properties of crosslinked vaccine conjugates. Mass spectrometric analysis confirms the extent of conjugation and identifies the specific sites of crosslinking, while functional assays assess the retention of both antigen recognition and carrier protein T-cell epitope presentation [29] [31]. These comprehensive characterization studies ensure that the crosslinking process preserves the essential immunological properties of both components while creating stable, effective vaccine formulations.
| Application | Target System | Key Advantages | Typical Detection Method |
|---|---|---|---|
| Quaternary Structure Analysis | Protein complexes/oligomers | Distance constraints for modeling | LC-MS/MS |
| Conformational Dynamics EPR | Membrane proteins | Dynamic range: μs to ms | ST-EPR spectroscopy |
| Surface Modification | Intact cells | Native environment preservation | Western blot/Mass spectrometry |
| Affinity Chromatography | Ligand immobilization | Covalent ligand attachment | Chromatographic analysis |
| Vaccine Development | Antigen-carrier conjugation | Enhanced immunogenicity | ELISA/Flow cytometry |
| Property | Value | Reference |
|---|---|---|
| CAS Number | 74648-14-9 | [32] [33] |
| Molecular Formula | C₁₅H₁₈N₂O₈ | [32] [33] |
| Molecular Weight | 354.31 g/mol | [32] [33] |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) heptanedioate | [32] [33] |
| Melting Point | 124-128°C | [33] |
| Physical State | White crystalline powder | [33] |
| Storage Conditions | Frozen (-20°C), inert atmosphere | [33] |
| Purity (HPLC) | ≥98.0% | [33] |
| Spacer Arm Length | ~11.4 Å | [34] |
| Water Solubility | Limited (NHS ester reactivity) | [Estimated] |
| Crosslinker | Spacer Length (Å) | Water Soluble | MS Cleavable | Primary Application |
|---|---|---|---|---|
| Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate (DSP) | 11.4 | No | No | Protein complexes |
| Disuccinimidyl suberate (DSS) | 11.4 | No | No | General crosslinking |
| Bis(sulfo-succinimidyl) suberate (BS3) | 11.4 | Yes | No | Cell surface proteins |
| Disuccinimidyl glutarate (DSG) | 7.7 | No | No | Short-range crosslinks |
| Disuccinimidyl sulfoxide (DSSO) | 10.1 | No | Yes | MS-based proteomics |
| Application | Concentration Range | Reaction Time | Temperature | Buffer System |
|---|---|---|---|---|
| Quaternary Structure Analysis | 1-20 mM | 30 min - 2 h | 4-25°C | PBS pH 7.4 |
| EPR Spin Labeling | 0.5-5 mM | 15-30 min | 4°C | HEPES pH 7.5 |
| Cell Surface Modification | 1-2 mM | 10-30 min | 4-37°C | PBS pH 7.4 |
| Ligand Immobilization | 5-50 mM | 2-24 h | Room temperature | Carbonate buffer pH 9.0 |
| Vaccine Conjugation | 10-100 fold molar excess | 1-4 h | Room temperature | PBS pH 7.4 |
| Study Focus | Key Finding | Success Metric | Limitation |
|---|---|---|---|
| Protein Complex Analysis | Enhanced quaternary structure determination | Cross-link identification rate >80% | Limited to surface residues |
| EPR Dynamics Studies | Microsecond dynamics resolution | Dynamic range: 1 μs - 100 ms | Requires specialized equipment |
| Cell Surface Mapping | Preserved native interactions | Cell viability >90% | Cell permeability constraints |
| Affinity Purification | Stable ligand immobilization | Binding capacity >90% retention | pH sensitivity |
| Immunoconjugate Development | Improved immune responses | Antibody titer increase >10-fold | Hapten density optimization needed |